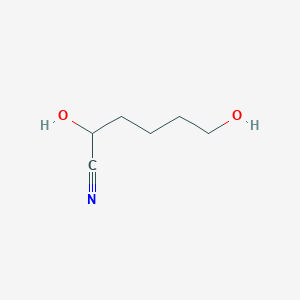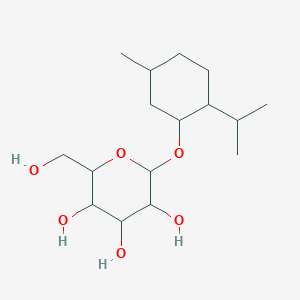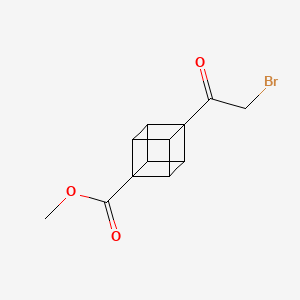
2,6-Dihydroxyhexanenitrile
説明
Synthesis Analysis
The synthesis of nitrile derivatives is a topic of interest in several papers. For instance, a novel multi-component synthesis of highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives is described, which starts from simple and readily available inputs such as 2,3-diaminomaleonitrile, a ketone, and an isocyanide . Another paper discusses the synthesis of 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles through a hetero-Diels-Alder reaction of α,β-unsaturated acyl cyanides and enol ethers . These methods could potentially be adapted for the synthesis of 2,6-Dihydroxyhexanenitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structure of nitrile derivatives is often confirmed using various analytical techniques. For example, the structure of a tris-sulfonyl derivative of 2,6-diamino-4-methyl-3-pyridinecarbonitrile was demonstrated by X-ray analysis . Such techniques could be employed to determine the molecular structure of this compound once synthesized.
Chemical Reactions Analysis
The reactivity of nitrile groups in various chemical reactions is highlighted in the papers. The nitrile group can be converted to other functionalities, as shown in the synthesis of 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles . This suggests that this compound could also undergo similar transformations, expanding its range of potential applications.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For instance, the tautomeric forms of hydroxy-methyl-dihydropyridine-carbonitriles and their equilibrium states were studied using NMR spectroscopy and theoretical calculations . Such studies could inform predictions about the properties of this compound, such as its tautomeric stability and solubility.
Relevant Case Studies
The papers provide case studies on the synthesis and application of nitrile derivatives. For example, new derivatives were synthesized and evaluated for their antioxidant and antimicrobial activities, and their structure-activity relationships were investigated . Although this compound is not specifically mentioned, similar studies could be conducted to explore its potential biological activities and applications.
科学的研究の応用
Corrosion Inhibition
2,6-Dihydroxyhexanenitrile derivatives have been studied for their potential as corrosion inhibitors. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have shown notable efficacy in inhibiting corrosion on mild steel and aluminum surfaces in acidic environments. These derivatives exhibit mixed-type inhibition properties and adhere to the metal surface according to the Langmuir adsorption isotherm. The effectiveness of these compounds is further supported by quantum chemical calculations and electrochemical observations (Verma et al., 2015) (Verma et al., 2015).
Material Science and Catalysis
This compound derivatives have been utilized in the synthesis of various materials and as catalysts. For instance, the synthesis of organic aerogels in acetonitrile using 2,6-dihydroxy-4-methyl benzoic acid as a catalyst has been demonstrated. This process influences the nanostructure of the material and is important for applications in material science (Peikolainen et al., 2012). Additionally, the catalytic performance of modified zeolite catalysts in the methylation of 2-methylnaphthalene, a precursor to 2,6-DMN, highlights the role of this compound derivatives in catalysis (Güleç et al., 2018).
Pharmaceutical Applications
While this compound itself may not have direct pharmaceutical applications, related compounds such as 2-aminothiophene derivatives have shown potential in the development of anticancer drugs. These compounds, when combined with β-cyclodextrin, exhibit increased water solubility and enhanced pharmacological activity, indicating potential use in cancer treatment (Ferreira et al., 2018).
Environmental Science
In environmental science, this compound derivatives have been used in the development of sensitive detection methods for environmental pollutants. For example, a diol functionalized column for high-performance liquid chromatography has been utilized for the sensitive determination of nitroaromatic compounds, showcasing the role of these derivatives in environmental monitoring and safety (Gumuscu et al., 2014).
Synthesis of Novel Compounds
Research on this compound derivatives has led to the synthesis of novel compounds with potential applications in various fields. For example, the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects, as well as inhibition profiles against enzymes like acetylcholinesterase, demonstrates the versatility of these derivatives in creating new chemical entities (Sujayev et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2,6-dihydroxyhexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-6(9)3-1-2-4-8/h6,8-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYTUGVEZRILPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B3040136.png)
![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)





![4-[Chloro(phenyl)methyl]pyridine hydrochloride](/img/structure/B3040150.png)
